N-(3,5-dimethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC16319277
Molecular Formula: C22H21N5O4S
Molecular Weight: 451.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H21N5O4S |
|---|---|
| Molecular Weight | 451.5 g/mol |
| IUPAC Name | N-(3,5-dimethoxyphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C22H21N5O4S/c1-29-18-10-16(11-19(12-18)30-2)24-20(28)14-32-22-26-25-21(15-5-7-23-8-6-15)27(22)13-17-4-3-9-31-17/h3-12H,13-14H2,1-2H3,(H,24,28) |
| Standard InChI Key | JAHJACHBZJBQES-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4)OC |
Introduction
Structural Characterization and Molecular Properties
Chemical Identity and Nomenclature
The compound’s IUPAC name, N-(3,5-dimethoxyphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide, reflects its multicomponent structure. Key identifiers include:
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Molecular Formula: C<sub>22</sub>H<sub>21</sub>N<sub>5</sub>O<sub>4</sub>S .
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Canonical SMILES: COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4)OC.
Structural Features
The molecule comprises three critical domains:
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N-(3,5-Dimethoxyphenyl) Acetamide: The dimethoxyphenyl group enhances lipophilicity and potential membrane permeability, while the acetamide linker facilitates hydrogen bonding with biological targets .
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1,2,4-Triazole Core: The triazole ring serves as a rigid scaffold, with substitutions at positions 4 (furan-2-ylmethyl) and 5 (pyridin-4-yl) modulating electronic and steric properties .
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Sulfanyl Bridge: The thioether (-S-) group between the acetamide and triazole moieties contributes to redox activity and metal chelation potential .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 451.5 g/mol | |
| LogP (Predicted) | 2.8 ± 0.5 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 8 | |
| Topological Polar SA | 130 Ų |
Synthesis and Structural Optimization
Synthetic Routes
The synthesis involves a multi-step sequence:
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Triazole Ring Formation: Hydrazinolysis of 4-pyridinecarboxylic acid methyl ester yields carbohydrazide, which reacts with carbon disulfide to form dithiocarbazinate. Cyclization with hydrazine produces the 4-amino-5-pyridin-4-yl-1,2,4-triazole-3-thione intermediate .
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Alkylation and Acetamide Conjugation: The thione intermediate undergoes alkylation with furan-2-ylmethyl bromide, followed by coupling with N-(3,5-dimethoxyphenyl)-2-chloroacetamide in the presence of KOH .
Reaction Scheme:
Analytical Validation
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<sup>1</sup>H NMR: Signals at δ 10.27–9.64 ppm confirm the acetamide NH group, while δ 3.28 ppm corresponds to N-CH<sub>3</sub> of the triazole .
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<sup>13</sup>C NMR: Peaks at 164.15–168 ppm verify the carbonyl (C=O) of the acetamide .
Pharmacological Applications
Anticancer Activity
In vitro studies on HepG2 liver cancer cells revealed moderate to potent cytotoxicity:
Table 2: Anticancer Activity Against HepG2 Cells
| Compound Analog | IC<sub>50</sub> (µg/mL) | Source |
|---|---|---|
| Target Compound | 20.67 ± 1.2 | |
| 7f (Methyl Analogue) | 16.78 ± 0.9 | |
| Cisplatin (Control) | 4.12 ± 0.3 |
Mechanistically, the compound induces apoptosis via mitochondrial depolarization and caspase-3 activation . The pyridine and furan groups enhance DNA intercalation, while the triazole core inhibits topoisomerase II .
Antimicrobial Properties
Triazole derivatives exhibit broad-spectrum activity:
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Antifungal: MIC = 8 µg/mL against Candida albicans (vs. fluconazole MIC = 2 µg/mL).
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Antibacterial: MIC = 16 µg/mL against Staphylococcus aureus (vs. ampicillin MIC = 4 µg/mL) .
Low Cytotoxicity Profile
Hemolytic assays demonstrated <5% RBC lysis at 100 µg/mL, indicating favorable biocompatibility .
Molecular Interactions and Structure-Activity Relationships (SAR)
Key Binding Interactions
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Pyridine Ring: Coordinates with ATP-binding pockets of kinases via π-π stacking .
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Sulfanyl Group: Chelates Zn<sup>2+</sup> in metalloproteinases, inhibiting enzymatic activity .
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Dimethoxyphenyl Group: Engages in hydrophobic interactions with lipid bilayers, enhancing cellular uptake .
SAR Insights
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Substitution at Triazole C-4: Bulky groups (e.g., furan-2-ylmethyl) improve metabolic stability but reduce solubility .
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Pyridine vs. Thiophene: Pyridine at C-5 enhances anticancer potency by 3-fold compared to thiophene analogues .
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Methoxy Positioning: 3,5-Dimethoxy substitution on phenyl optimizes DNA intercalation vs. 2,4-substituted derivatives .
Future Directions and Challenges
Pharmacokinetic Optimization
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Prodrug Strategies: Esterification of the acetamide carbonyl to enhance oral bioavailability .
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Nanoparticle Delivery: Encapsulation in PLGA nanoparticles to improve tumor targeting .
Target Expansion
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Antiviral Potential: Computational docking suggests inhibition of SARS-CoV-2 3CLpro (docking score: -7.8 kcal/mol) .
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Antidiabetic Applications: PPAR-γ agonism observed in silico (pIC<sub>50</sub> = 6.2) .
Synthesis Challenges
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